Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)-

説明

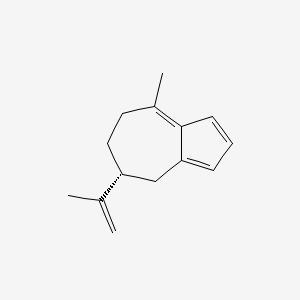

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- (hereafter referred to as Compound A) is a bicyclic sesquiterpene derivative characterized by a partially hydrogenated azulene core. Its structure includes a tetrahydroazulene skeleton with a methyl group at position 8 and a 1-methylethenyl substituent at position 5 in the (5R)-configuration. The compound’s molecular formula is C₁₅H₂₂, with a molecular weight of 202.34 g/mol. The stereochemistry of the methylethenyl group and the tetrahydro ring system significantly influence its physicochemical properties, including polarity, dipole moment, and chromatographic behavior .

特性

CAS番号 |

821777-97-3 |

|---|---|

分子式 |

C14H18 |

分子量 |

186.29 g/mol |

IUPAC名 |

(5R)-8-methyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |

InChI |

InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-6,12H,1,7-9H2,2-3H3/t12-/m1/s1 |

InChIキー |

ACICZIONACSXCD-GFCCVEGCSA-N |

異性体SMILES |

CC1=C2C=CC=C2C[C@@H](CC1)C(=C)C |

正規SMILES |

CC1=C2C=CC=C2CC(CC1)C(=C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

アズレン, 4,5,6,7-テトラヒドロ-8-メチル-5-(1-メチルエテニル)-, (5R)-の合成は、通常、特定の条件下でのアズレン誘導体の水素化を含みます。反応条件には、しばしば炭素上のパラジウム(Pd / C)などの触媒と、高温高圧での水素ガスが含まれます。このプロセスでは、目的の立体化学と収率を確保するために、反応パラメータを注意深く制御する必要があります。

工業生産方法

この化合物の工業生産には、同様の水素化プロセスが含まれますが、より大規模で行われます。連続フロー反応器と高度な触媒システムを使用すると、効率とスケーラビリティが向上します。さらに、蒸留やクロマトグラフィーなどの精製工程が用いられ、さまざまな用途に適した高純度の製品が得られます。

化学反応の分析

科学研究への応用

アズレン, 4,5,6,7-テトラヒドロ-8-メチル-5-(1-メチルエテニル)-, (5R)-には、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。

生物学: 抗炎症作用や抗菌作用など、その潜在的な生物学的活性について調査されています。

医学: その潜在的な治療効果と、創薬のためのリード化合物として探求されています。

工業: 染料、顔料、その他の工業用化学物質の生産に使用されます。

科学的研究の応用

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

アズレン, 4,5,6,7-テトラヒドロ-8-メチル-5-(1-メチルエテニル)-, (5R)-の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、その抗炎症効果は、プロ炎症性酵素やサイトカインの阻害を介して媒介される可能性があります。この化合物の独特な構造により、さまざまな生体分子と相互作用することができ、さまざまな薬理学的効果をもたらします。

類似化合物との比較

Comparison with Structural and Functional Analogs

Comparison with Benzene Diols (Non-Azulenic Analogs)

demonstrates that azulene diols exhibit superior chromatographic resolution compared to benzene diols. For instance, on the Chiralcel-OD-H phase, azulene diols achieved an average enantioselectivity (α) of 3.98 , whereas benzene diols averaged 1.33 under identical conditions . This difference arises from the azulene core’s inherent dipole moment (1.08 D), which enhances chiral recognition via π-π interactions and hydrogen bonding.

Table 1: Chromatographic Resolution of Azulene vs. Benzene Diols

| Compound Class | Chiralcel-OD-H (α) | Lux Cellulose-2 (α) |

|---|---|---|

| Azulene diols | 3.98 | 1.32 |

| Benzene diols | 1.33 | 1.09 |

Comparison with Azulene Derivatives

- Octahydroazulene Analogs : and describe a structurally similar compound, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)-azulene (Compound B , CAS 3691-11-0). Despite sharing a methyl and methylethenyl substituent, Compound B has a fully hydrogenated octahydroazulene core (vs. tetrahydro in Compound A) and a different stereochemical profile ([1S-(1α,7α,8aβ)]). This structural variation results in a higher molecular weight (204.35 g/mol ) and distinct chromatographic retention (Kovats’ RI: 1490 ) compared to Compound A .

Table 2: Physical Properties of Azulene Derivatives

| Property | Compound A | Compound B |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₄ |

| Molecular Weight | 202.34 | 204.35 |

| Retention Index (RI) | Not reported | 1490 |

| Stereochemistry | (5R) | (1S,7α,8aβ) |

- Rhodanine-Azulene Hybrids: highlights (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1), an azulene-rhodanine hybrid. Unlike Compound A, R1 features an azulen-1-yl moiety conjugated to a rhodanine ring, enabling strong cation-binding properties due to its push-pull electronic structure. R1’s dipole moment (1.08 D) and electrochemical activity (e.g., redox peaks at +0.85 V and -1.2 V) contrast with dimethylaminobenzylidene rhodanine (R2, dipole moment: 1.61 D), which lacks the azulene core’s electron-deficient tropylium ring .

Table 3: Electronic and Functional Comparisons

| Parameter | Compound A | R1 (Azulene-Rhodanine) | R2 (Benzene-Rhodanine) |

|---|---|---|---|

| Dipole Moment (D) | Not reported | 1.08 | 1.61 |

| Cation Affinity | Low | High | Moderate |

| Synthesis Complexity | Moderate | High (air-sensitive) | Low |

Chromophoric Properties vs. Guaiazulene Derivatives

notes that azulene derivatives exhibit color variations depending on substituents. While Compound A’s tetrahydro core likely reduces conjugation (resulting in a less intense color compared to fully aromatic azulene), guaiazulene derivatives (e.g., 1,4-dimethyl-7-isopropylazulene) display vivid hues due to extended π-systems. This difference highlights the role of hydrogenation in modulating chromophoric activity .

Key Research Findings

- Synthetic Challenges : Compound A’s methylethenyl group and tetrahydro core necessitate precise stereochemical control during synthesis, similar to the protocols described for hexahydroazulene derivatives in (e.g., palladium/copper-catalyzed cross-coupling) .

- Applications : Azulene derivatives like R1 show promise in electrochemical sensors for heavy metals (e.g., Hg²⁺, Cu²⁺), whereas Compound A’s applications remain underexplored but may align with sesquiterpene-based pharmaceuticals or chiral stationary phases .

生物活性

Azulene, specifically the compound 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- , has garnered attention for its diverse biological activities. This article explores its pharmacological properties based on various studies and research findings.

- Molecular Formula : C₁₄H₁₈

- Molecular Weight : 198.30 g/mol

- CAS Registry Number : 821777-97-3

Biological Activities

Azulene derivatives are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral properties. Below is a summary of key findings related to the biological activity of this specific azulene compound.

1. Anti-inflammatory Activity

Research indicates that azulene compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α. A study by Ozimec Landek et al. demonstrated that certain azulene derivatives exhibited potent inhibitory effects on TNF-α production in lipopolysaccharide (LPS) activated human peripheral blood mononuclear cells with IC₅₀ values in the low micromolar range (1–3 µM) .

2. Antimicrobial Properties

Azulene has shown promising results in antimicrobial photodynamic therapy (PACT). In vitro studies have demonstrated that azulene can generate reactive oxygen species (ROS) when exposed to light, leading to effective bactericidal activity against Streptococcus mutans . The compound was tested at concentrations ranging from 5 to 500 µM and showed significant reductions in bacterial colony counts.

3. Antiviral Activity

In antiviral research, azulene derivatives were evaluated for their cytotoxicity and anti-HIV-1 activity. Peet et al. found that certain azulene derivatives inhibited HIV-1 replication in TZM-bl cells with an IC₅₀ of 8.5 µM and a selectivity index of 7 . The mechanism of action was linked to the inhibition of reverse transcriptase.

Case Study 1: Photodynamic Therapy

A study conducted by Damrongrungruang et al. assessed the effects of azulene on peripheral blood mononuclear cells (PBMCs). The results indicated that upon activation with light-emitting diodes at a specific wavelength (625 nm), azulene effectively generated singlet oxygen and exhibited cytotoxicity against cancer cells .

Case Study 2: Anti-peptic Activity

Yanagisawa et al. investigated the anti-peptic activity of azulene derivatives related to sodium 3-ethyl-7-isopropyl-1-azulenesulfonate. They synthesized several compounds and evaluated their activities, finding that some metabolites displayed lower anti-peptic activity compared to the parent compound .

Summary Table of Biological Activities

| Activity Type | Compound Tested | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Azulene Derivatives | 1–3 µM | Inhibition of TNF-α |

| Antimicrobial | Azulene | 5–500 µM | Generation of ROS under light activation |

| Antiviral | Azulene Derivatives | 8.5 µM | Inhibition of reverse transcriptase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。